SP2509

LSD1 inhibitor epigenetics biochemical assay

Secure your supply of SP2509 (HCI-2509), the only reversible allosteric LSD1 inhibitor that prevents innate resistance in Ewing sarcoma (17 PDX lines) by disrupting CoREST binding, not FAD. Unlike irreversible GSK-LSD1, it triggers ER stress apoptosis and synergizes with panobinostat in AML. Clean selectivity over MAO-A/B and hERG makes it the definitive probe for epigenetic synthetic lethality screens. Essential for washout experiments other classes cannot support.

Molecular Formula C19H20ClN3O5S
Molecular Weight 437.9 g/mol
Cat. No. B612197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP2509
SynonymsSP2509;  SP 2509;  SP-2509.
Molecular FormulaC19H20ClN3O5S
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+
InChIKeyNKUDGJUBIVEDTF-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SP2509 LSD1 Inhibitor: Potency, Selectivity, and Reversible Mechanism for Epigenetic Research


SP2509 (also known as HCI-2509 or LSD1-C12) is a potent (IC50 = 13 nM), reversible, and non-competitive allosteric inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Unlike irreversible covalent inhibitors that bind the FAD cofactor, SP2509 attenuates LSD1 binding with the corepressor CoREST, leading to increased promoter-specific H3K4me3 marks and the induction of p53, p21, and C/EBPα [2]. This distinct allosteric mechanism results in a unique biological profile that cannot be recapitulated by other LSD1 inhibitor classes [3].

Why SP2509 Cannot Be Interchanged with Irreversible or Pan-MAO LSD1 Inhibitors


LSD1 inhibitors are not functionally interchangeable; their mechanisms of action (reversible allosteric vs. irreversible FAD-covalent), selectivity profiles, and resulting biological outcomes diverge substantially. For example, the classical MAO inhibitor tranylcypromine (TCP) inhibits LSD1 with an IC50 of 20.7 μM and also potently inhibits MAO-A and MAO-B (IC50 = 2.3 μM and 0.95 μM, respectively), introducing significant off-target liabilities [1]. Even among modern LSD1-specific inhibitors, irreversible agents like GSK-LSD1 frequently exhibit innate or acquired resistance in cellular models, while reversible allosteric inhibitors like SP2509 maintain broader efficacy across diverse genetic backgrounds [2]. The following quantitative evidence establishes where SP2509 provides measurable differentiation that directly impacts experimental reproducibility and project outcomes.

Quantitative Evidence Supporting SP2509 Selection: Comparative Data vs. Analogs


SP2509 LSD1 Biochemical Potency and Selectivity vs. Tranylcypromine and ORY-1001

SP2509 exhibits an IC50 of 13 nM against LSD1 in biochemical assays and demonstrates no activity against MAO-A or MAO-B (>300 μM) [1]. In contrast, the classical LSD1/MAO inhibitor tranylcypromine inhibits LSD1 with an IC50 of 20.7 μM while also potently inhibiting MAO-A (IC50 = 2.3 μM) and MAO-B (IC50 = 0.95 μM) [2]. The clinically evaluated irreversible LSD1 inhibitor ORY-1001 (iadademstat) shows similar LSD1 potency (IC50 < 20 nM) but also inhibits spermine oxidase (IC50 = 7.4 μM) [3].

LSD1 inhibitor epigenetics biochemical assay

SP2509 Cellular Sensitivity in Ewing Sarcoma: No Innate Resistance vs. GSK-LSD1

In a head-to-head comparison across 17 Ewing sarcoma cell lines, SP2509 demonstrated no innate resistance, with IC50 values ranging from 81 nM to 1593 nM. In stark contrast, the irreversible LSD1 inhibitor GSK-LSD1 exhibited widespread resistance, with IC50 values >300 μM across multiple cell lines [1].

Ewing sarcoma drug resistance cancer epigenetics

SP2509 Antiproliferative Activity Across Multiple Cancer Cell Lines vs. Baseline Potency

SP2509 demonstrates consistent growth inhibition across a broad panel of human cancer cell lines after 96-hour treatment, with IC50 values ranging from 0.329 μM (SK-N-MC neuroepithelioma) to 2.73 μM (MDA-MB-468 breast cancer) [1]. This represents a typical 25- to 210-fold shift from biochemical IC50 (13 nM) to cellular GI50, consistent with cell-permeable reversible inhibitors and useful for benchmarking in vitro efficacy.

cancer cell panel antiproliferative activity oncology

SP2509 In Vivo Efficacy and Combination Synergy in AML Xenograft Models

SP2509 administered at 25 mg/kg biweekly via intraperitoneal injection significantly improves survival of mice bearing AML xenografts [1]. Furthermore, co-treatment with the pan-HDAC inhibitor panobinostat synergistically kills AML cells in vitro and enhances survival in vivo [2].

AML xenograft in vivo efficacy combination therapy

SP2509 Reversible Allosteric Mechanism vs. Irreversible FAD-Covalent Inhibitors

SP2509 is a non-competitive, reversible allosteric inhibitor that binds to an allosteric site on LSD1, distinct from the catalytic FAD-binding pocket targeted by irreversible inhibitors like TCP, ORY-1001, and GSK-LSD1 [1]. SP2509 attenuates the interaction between LSD1 and its corepressor CoREST, increasing promoter-specific H3K4me3 and inducing expression of p53, p21, and C/EBPα [2]. In contrast, irreversible FAD-covalent inhibitors permanently modify the enzyme and do not disrupt the LSD1-CoREST interaction in the same manner.

allosteric inhibitor reversible inhibition mechanism of action

SP2509 Technical Specifications and Solubility for Experimental Reproducibility

SP2509 exhibits high solubility in DMSO (≥83 mg/mL, 189.54 mM) and is available at purities up to 99.99% (HPLC) . It is stable as supplied for at least 1 year at -20°C, with DMSO stock solutions stable for up to 3 months at -20°C . For in vivo studies, a validated formulation of 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O yields a clear solution at 7.0 mg/mL (15.99 mM) .

solubility formulation technical specifications

Optimal Application Scenarios for SP2509 Based on Differentiated Evidence


Ewing Sarcoma Research: Overcoming Innate Resistance to Irreversible LSD1 Inhibitors

For investigators studying LSD1 as a therapeutic target in Ewing sarcoma, SP2509 provides a critical advantage: no innate resistance across a panel of 17 patient-derived cell lines (IC50 range 81 nM - 1593 nM), in direct contrast to the irreversible inhibitor GSK-LSD1, which exhibits complete resistance (IC50 >300 μM) in multiple lines [1]. SP2509 treatment induces robust apoptosis through engagement of the endoplasmic reticulum (ER) stress response, with transcriptional changes that mirror LSD1 genetic depletion [1]. This makes SP2509 the preferred tool compound for preclinical studies in this disease setting where irreversible inhibitors consistently fail.

Acute Myeloid Leukemia (AML): Combination Studies with HDAC Inhibitors

SP2509 significantly improves survival of mice bearing AML xenografts at 25 mg/kg IP biweekly and demonstrates synergistic lethality with the pan-HDAC inhibitor panobinostat in both cultured and primary AML blasts [2]. Mechanistically, SP2509 attenuates LSD1-CoREST binding, increases promoter-specific H3K4me3, and induces p53, p21, and C/EBPα in AML cells [2]. This combination strategy is particularly relevant for researchers exploring epigenetic synthetic lethality or combination therapy approaches in hematologic malignancies.

Mechanistic Studies of LSD1-CoREST Complex Biology

Unlike irreversible FAD-covalent inhibitors (e.g., TCP, ORY-1001, GSK-LSD1) that permanently modify the enzyme's active site, SP2509 acts as a reversible allosteric inhibitor that specifically disrupts the protein-protein interaction between LSD1 and its corepressor CoREST [1][2]. This distinct mechanism allows researchers to dissect the functional consequences of LSD1-CoREST complex disruption without permanently altering the enzyme, enabling washout experiments and studies of dynamic epigenetic regulation that are not feasible with irreversible inhibitors.

Cross-Cancer Cell Panel Screening for LSD1-Dependent Proliferation

SP2509 exhibits consistent growth inhibition across diverse human cancer cell lines, including neuroepithelioma (SK-N-MC, GI50 = 0.329 μM), breast cancer (T47D, GI50 = 0.649 μM; MDA-MB-468, GI50 = 2.73 μM), colorectal cancer (HT-29, GI50 = 0.429 μM), pancreatic cancer (PANC1, GI50 = 1.104 μM; MIAPaCa2, GI50 = 0.468 μM), and prostate cancer (PC3, GI50 = 2.16 μM) [3]. This broad activity profile, combined with its clean selectivity over MAO-A, MAO-B, and hERG [3], makes SP2509 an ideal chemical probe for unbiased screening of LSD1 dependency across cancer types without confounding off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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